Minoxidil Impurity D

説明

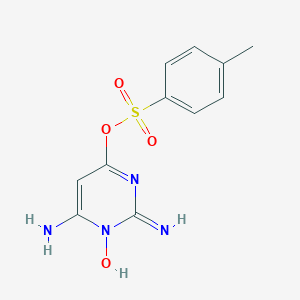

Structure

3D Structure

特性

IUPAC Name |

(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHBHCTFISHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Formation Mechanisms and Pathways of Minoxidil Impurity D

Process-Related Impurities in Minoxidil (B1677147) Synthesis: Contribution of Impurity D

Impurities in Minoxidil can emerge during the manufacturing process, stemming from the raw materials, intermediates, or by-products of chemical reactions. daicelpharmastandards.com Minoxidil Impurity D is primarily considered a process-related impurity. Its structure provides significant clues to its origin within the synthetic route.

The chemical structure of Impurity D features a tosylate group ( (4-methylphenyl)sulphonyl]-oxy ) at the 6-position of the pyrimidine (B1678525) ring, a position occupied by a piperidinyl group in the final Minoxidil molecule. pharmaffiliates.com This suggests that Impurity D is likely an unreacted intermediate from a specific synthetic pathway. In such a synthesis, a precursor like 2,4-diamino-6-chloropyrimidine 3-oxide (Minoxidil Impurity A) might be converted to a tosylated intermediate to create a better leaving group. This intermediate, 6-[[(4-methylphenyl)sulphonyl]-oxy]pyrimidine-2,4-diamine 3-oxide, is then reacted with piperidine (B6355638) to form Minoxidil. If this substitution reaction is incomplete or if the purification process is not sufficiently rigorous, the unreacted tosylated intermediate will remain in the final active pharmaceutical ingredient as Minoxidil Impurity D.

Table 1: Details of Minoxidil Impurity D

| Attribute | Details |

|---|---|

| Chemical Name | 6-[[(4-methylphenyl)sulphonyl]-oxy]pyrimidine-2,4-diamine 3-oxide pharmaffiliates.compharmaffiliates.com |

| CAS Number | 75105-16-7 pharmaffiliates.comsynzeal.com |

| Molecular Formula | C11H12N4O4S pharmaffiliates.comsynzeal.com |

| Molecular Weight | 296.31 g/mol pharmaffiliates.com |

| Classification | Process-Related Impurity / Synthetic Intermediate |

Degradation Pathways of Minoxidil Leading to Impurity D Formation

While primarily a process-related impurity, understanding the degradation pathways of Minoxidil is essential for a complete impurity profile. Minoxidil can degrade when exposed to various environmental and chemical stressors, leading to the formation of degradation products. veeprho.comjmchemsci.com Forced degradation studies are performed to identify these potential degradants and establish the stability profile of the drug. jmchemsci.com

Environmental conditions play a significant role in the stability of Minoxidil. Studies have shown that exposure to heat and light can induce degradation. jmchemsci.com

Heat (Thermal Degradation): Forced degradation studies involving the application of dry heat have demonstrated that Minoxidil is susceptible to thermal decomposition. jmchemsci.com

Light (Photolytic Degradation): Exposure to light is another factor that can cause the degradation of the Minoxidil molecule, necessitating protection from light during storage. jmchemsci.com

Moisture: The presence of water, as explored in hydrolysis studies, can facilitate degradation reactions, indicating that Minoxidil should be protected from humid conditions. jmchemsci.com

Table 2: Summary of Forced Degradation Studies under Environmental Stress

| Stress Condition | Parameters Applied | Observation |

|---|---|---|

| Dry Heat | 60±5 °C for 90 minutes | Degradation of Minoxidil was observed. jmchemsci.com |

| Photolytic Degradation | Not specified | Minoxidil undergoes degradation upon exposure to light. jmchemsci.com |

| Hydrolysis (Moisture) | Acidic and alkaline solutions at 60-70 °C | Significant degradation occurred, particularly in alkaline conditions. jmchemsci.com |

Chemical degradation of Minoxidil has been systematically investigated through forced degradation studies, which expose the drug to harsh chemical conditions like acid, base, and oxidizing agents. jmchemsci.com

Hydrolysis: Minoxidil has been found to be unstable under both acidic and alkaline hydrolytic conditions. The degradation is particularly pronounced in alkaline environments, indicating a susceptibility of the molecule to base-catalyzed hydrolysis. jmchemsci.com

Oxidation: Oxidative stress is another pathway that leads to the degradation of Minoxidil. Studies have confirmed that the drug degrades in the presence of oxidizing agents. jmchemsci.com

These studies are crucial for developing stability-indicating analytical methods that can separate the intact drug from its degradation products. jmchemsci.comnih.gov

Table 3: Summary of Chemical Degradation Studies

| Stress Condition | Reagents and Conditions | Result |

|---|---|---|

| Acid Hydrolysis | 2mL 0.01 M HCl at 60-70 °C for 30 min | Degradation of Minoxidil was confirmed. jmchemsci.com |

| Alkali Hydrolysis | 2mL 0.01 M NaOH at 60-70 °C for 30 min | Minoxidil was found to be highly unstable under this condition. jmchemsci.com |

| Oxidation | Not specified | Degradation of Minoxidil was observed. jmchemsci.com |

Theoretical Mechanistic Hypotheses for Minoxidil Impurity D Genesis

The genesis of Minoxidil Impurity D is most plausibly explained as a process-related impurity rather than a degradant of the final Minoxidil drug substance. The chemical transformation of Minoxidil back into Impurity D under normal storage or stress conditions is chemically unlikely.

The core hypothesis centers on it being a residual synthetic intermediate. The synthesis of Minoxidil can involve the nucleophilic substitution of a leaving group on the pyrimidine ring by piperidine. Using a tosylate group, as seen in Impurity D, is a common strategy in organic synthesis to facilitate such reactions.

The proposed pathway is as follows:

A starting material, such as 2,4-diamino-6-chloropyrimidine 3-oxide, is reacted with p-toluenesulfonyl chloride to form the intermediate: 6-[[(4-methylphenyl)sulphonyl]-oxy]pyrimidine-2,4-diamine 3-oxide (Minoxidil Impurity D).

This intermediate (Impurity D) is then reacted with piperidine, which displaces the tosylate group to form the final Minoxidil molecule.

If the second step does not proceed to completion, or if the subsequent purification steps fail to remove all of the unreacted intermediate, Minoxidil Impurity D will persist in the final product.

Therefore, the presence of Impurity D is a direct indicator of the specific synthetic route employed and the efficiency of the reaction and purification processes. It is not considered a product of Minoxidil degradation because there is no plausible chemical mechanism by which the stable carbon-nitrogen bond of the piperidine ring in Minoxidil would be cleaved and replaced by a tosylate group through hydrolysis, oxidation, or photolysis.

Synthetic Methodologies for Minoxidil Impurity D

Chemical Synthesis Approaches for Reference Standard Generation

Minoxidil (B1677147) Impurity D can arise as a byproduct during the synthesis of Minoxidil. A patent describes a method where 6-tosyloxy-2,4-diaminopyrimidine-3-oxide, a synonym for Minoxidil Impurity D, was obtained from the aqueous-alkaline wash during a synthetic process aimed at preparing 6-piperidino-2,4-diaminopyrimidine-3-oxide (Minoxidil). google.com In this specific instance, 2.64 g (22% yield) of the impurity was extracted. google.com This suggests that the impurity can be formed as an intermediate or side product in the multi-step synthesis of Minoxidil, which typically involves the oxidation of 2,4-diamino-6-chloropyrimidine to an N-oxide intermediate, followed by condensation reactions. massbank.eunih.gov

For the generation of reference standards, Minoxidil Impurity D is typically synthesized to achieve high purity, ensuring its suitability for analytical method development, validation, and quality control applications. axios-research.comsimsonpharma.comaquigenbio.com Suppliers of pharmaceutical reference standards often undertake the synthesis of such impurities to provide well-characterized materials compliant with regulatory guidelines. allmpus.comsielc.comamecj.com

Isolation and Purification Techniques from Minoxidil Bulk Drug

The isolation of Minoxidil Impurity D from Minoxidil bulk drug or its manufacturing intermediates can be achieved through various chromatographic and extraction techniques. As mentioned in a patent, Minoxidil Impurity D was isolated from an aqueous-alkaline wash obtained during a reaction process by extraction with ethyl acetate. google.com This highlights the potential for isolating the impurity from reaction mixtures where it may be present.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for separating and purifying impurities from active pharmaceutical ingredients. eurasianjournals.comsielc.com While specific detailed protocols for the isolation of Minoxidil Impurity D from bulk Minoxidil using HPLC are not publicly detailed, general HPLC methods are used for the assessment of impurities in Minoxidil. eurasianjournals.com These methods often involve reverse-phase columns (e.g., C18) with mobile phases comprising mixtures of buffers (e.g., phosphate (B84403) buffer, acetic acid) and organic solvents (e.g., acetonitrile (B52724), methanol). eurasianjournals.comuspbpep.com Preparative HPLC can be scaled up for the isolation of impurities for characterization purposes. sielc.com Other techniques like capillary electrophoresis have also been developed for purity assessment of Minoxidil bulk drug and the separation of known process and degradation impurities. venkatasailifesciences.com

Characterization of Synthetic and Isolated Minoxidil Impurity D

The characterization of Minoxidil Impurity D, whether synthesized or isolated, is critical to confirm its identity, purity, and structural integrity. Reference standards of Minoxidil Impurity D are supplied with comprehensive characterization data to ensure compliance with regulatory guidelines. aquigenbio.comsielc.comamecj.com

Common analytical techniques utilized for the characterization of pharmaceutical impurities include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the complete chemical structure of organic compounds. allmpus.comhmdb.ca While specific spectral data for Minoxidil Impurity D were not directly found in the public domain, suppliers typically provide this data with their reference standards. allmpus.com Quantitative NMR (qNMR) can also be used for accurate purity assessment of reference materials. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. allmpus.comhmdb.ca

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of specific functional groups within the molecule by detecting characteristic vibrational frequencies. allmpus.comhmdb.caphyschemres.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for purity determination and quantification of impurities. It provides information on retention times and peak areas, which are crucial for assessing the purity profile. eurasianjournals.comallmpus.comsielc.comuspbpep.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to identify the compound and quantify it based on its characteristic absorption maxima. amecj.comdrugfuture.com

Thermal Analysis (TGA, DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability, melting point, and potential presence of solvates or hydrates. allmpus.comdergipark.org.tr

These techniques, often used in combination, provide a robust set of data for the complete characterization of Minoxidil Impurity D, validating its structure and purity for its intended use as a reference standard.

Advanced Analytical Methodologies for the Qualitative and Quantitative Determination of Minoxidil Impurity D

Chromatographic Techniques for Separation and Detection

Chromatographic methods are indispensable for separating Minoxidil (B1677147) Impurity D from the active pharmaceutical ingredient (API), other impurities, and excipients in a complex matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, widely recognized for its ability to detect, separate, and quantify active pharmaceutical ingredients (APIs), impurities, and degradation products eurasianjournals.com. For Minoxidil Impurity D, HPLC method development focuses on achieving selective and sensitive separation.

Method development for minoxidil and its impurities typically involves reverse-phase HPLC (RP-HPLC) using C18 columns eurasianjournals.comijarsct.co.inresearchgate.net. Common mobile phases include mixtures of buffer and acetonitrile (B52724) or methanol (B129727) and phosphate (B84403) buffer eurasianjournals.comijarsct.co.inresearchgate.net. Ultraviolet (UV) detection is frequently employed, with detection wavelengths often ranging from 210 nm to 280 nm, chosen to provide optimal response for the analytes eurasianjournals.comijarsct.co.inresearchgate.net. Flow rates are generally maintained around 1.0 to 1.2 mL/min eurasianjournals.com.

Validation of these HPLC methods strictly adheres to International Conference on Harmonisation (ICH) Q2 guidelines, ensuring the method's reliability and suitability for its intended purpose eurasianjournals.comresearchgate.netresearchgate.netijpar.com. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a specified range. For minoxidil, linearity has been observed with high correlation coefficients (r² ≥ 0.99) eurasianjournals.comresearchgate.net.

Accuracy: Assessed through recovery studies, where known amounts of the impurity are added to samples. Recovery values greater than 98% typically indicate high accuracy researchgate.netijpar.com.

Precision: Evaluated by repeatability and intermediate precision, with relative standard deviation (%RSD) values typically less than 2% indicating high precision eurasianjournals.comresearchgate.net.

Robustness: Examining the method's ability to remain unaffected by small, deliberate variations in method parameters eurasianjournals.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the impurity that can be detected and reliably quantified, respectively researchgate.net.

For instance, a validated RP-HPLC method for minoxidil utilized an X-Bridge C18 column (150 mm x 4.6 mm ID, 5 μm) with a mobile phase of buffer and acetonitrile (55:45 v/v) at a flow rate of 1.0 mL/min and a detection wavelength of 280 nm eurasianjournals.com. Minoxidil itself exhibited a retention time of 6.6 minutes under these conditions eurasianjournals.com. Such methods are adaptable for the analysis of Minoxidil Impurity D, ensuring its separation and quantification from the main drug and other related substances.

Table 1: Typical HPLC Parameters for Minoxidil and Related Impurities Analysis

| Parameter | Typical Range/Value | Reference |

| Column Type | C18 (e.g., X-Bridge C18, ODS C18) | eurasianjournals.comijarsct.co.in |

| Column Dimensions | 150 mm x 4.6 mm ID, 5 μm; 250 mm x 4.6 mm ID, 5 μm | eurasianjournals.comijarsct.co.in |

| Mobile Phase | Buffer:Acetonitrile (e.g., 55:45 v/v, 80:20% v/v); Methanol:Phosphate Buffer (e.g., 60:40 v/v) | eurasianjournals.comijarsct.co.inresearchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min | eurasianjournals.comresearchgate.net |

| Detection Wavelength | 210 nm, 216 nm, 230 nm, 250 nm, 280 nm | eurasianjournals.comijarsct.co.inresearchgate.netijpar.com |

| Injection Volume | 10 µL, 20 µL | eurasianjournals.comresearchgate.net |

| Column Temperature | 40°C, Room Temperature | eurasianjournals.comresearchgate.net |

| Run Time | 10 minutes, 60 minutes | eurasianjournals.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including enhanced speed, resolution, and sensitivity, making it highly suitable for the analysis of pharmaceutical impurities sciex.com. UPLC is frequently coupled with high-resolution mass spectrometry (LC-HR-MS) for the identification and structural elucidation of minoxidil analogues and impurities, providing more detailed and accurate information researchgate.net. The use of smaller particle columns (e.g., 3 µm) in UPLC allows for faster separations while maintaining or improving chromatographic efficiency sielc.com. UPLC systems are employed for a wide range of applications, from method development to routine analysis, and are known for their robustness and reproducibility sciex.com.

Planar Chromatography (e.g., HPTLC) Approaches

Planar chromatography, such as High-Performance Thin-Layer Chromatography (HPTLC), provides a complementary approach for the separation and detection of impurities. While not as widely used for quantitative analysis as HPLC or UPLC in pharmaceutical quality control, TLC is often employed for rapid screening, purity assessment, and monitoring reaction progress during synthesis . For minoxidil, a Thin-Layer Chromatography (TLC) method has been described using a silica (B1680970) gel GF254 plate bracu.ac.bd. The mobile phase consists of concentrated ammonia (B1221849) R and methanol R in a 1.5:100 V/V ratio bracu.ac.bd. Samples are applied at 2 µL, developed over two-thirds of the plate, air-dried, and visualized under ultraviolet light at 254 nm bracu.ac.bd. Given the structural similarity, similar HPTLC approaches could be developed and optimized for the detection of Minoxidil Impurity D.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are crucial for confirming the chemical structure of Minoxidil Impurity D and for its precise identification.

Mass Spectrometry (MS and HR-MS) for Impurity Identification

Mass Spectrometry (MS) is an indispensable tool for the identification of impurities due to its ability to provide molecular weight information and fragmentation patterns nih.govaxios-research.com. High-Resolution Mass Spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-HR-MS or LC-MS/MS), offers superior accuracy in determining the exact mass of an impurity, thereby aiding in its elemental composition determination and structural elucidation researchgate.netresearchgate.net.

LC-MS/MS methods have been developed for the identification and measurement of minoxidil and other substances, typically utilizing triple quadrupole mass spectrometers with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode researchgate.net. This allows for highly sensitive and selective detection of target compounds and their characteristic fragment ions researchgate.net. For structural confirmation of reference materials, MS provides theoretical values that are matched against experimental data to confirm the compound's identity lgcstandards.com. The use of LC-Q-TOF/MS can further enhance accuracy by providing high-resolution mass data for fragment ion confirmation researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR), is a definitive technique for the structural confirmation of organic compounds, including pharmaceutical impurities nih.govaxios-research.comlookchem.com. It provides detailed information about the molecular skeleton, functional groups, and connectivity of atoms within the molecule.

For high-quality reference standards such as Minoxidil Impurity D, NMR spectroscopy is an integral part of the comprehensive characterization data provided aquigenbio.com. For minoxidil itself, ¹H-NMR (e.g., at 400 MHz in DMSO-d₆) and ¹³C-NMR (e.g., at 100 MHz in DMSO-d₆) are used to confirm its structure and assess the presence of residual solvents lgcstandards.com. These techniques would be applied similarly to Minoxidil Impurity D to unequivocally confirm its structure, providing critical data for its identification and characterization in impurity profiling studies.

Table 2: Key Spectroscopic Techniques for Minoxidil Impurity D Characterization

| Technique | Primary Application | Key Information Provided | Reference |

| Mass Spectrometry (MS) | Impurity Identification, Molecular Weight | Molecular ion, fragmentation patterns, elemental composition | nih.govresearchgate.netaxios-research.comresearchgate.net |

| High-Resolution MS (HR-MS) | Exact Mass Determination | Precise molecular weight, accurate elemental composition | researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Confirmation | Molecular skeleton, functional groups, atomic connectivity | nih.govaxios-research.comlgcstandards.comlookchem.com |

| ¹H-NMR | Proton Environment | Number of protons, chemical shifts, coupling patterns | lgcstandards.com |

| ¹³C-NMR | Carbon Skeleton | Number of carbon atoms, chemical shifts | lgcstandards.com |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications

For Minoxidil itself, IR absorption spectrophotometry is a recognized identification method, with characteristic peaks observed for N-H stretching, C-H stretching, C=C, and N-O stretching nih.govdrugfuture.comphyschemres.orgamecj.com. By extension, IR and FTIR spectroscopy can be employed to characterize Minoxidil Impurity D, providing crucial information about its unique functional groups and structural features, thereby aiding in its qualitative determination and differentiation from the parent drug and other related substances. The comparison of the impurity's spectrum with that of the pure Minoxidil and other known impurities can confirm its identity and assess its purity dergipark.org.tr. These techniques are also valuable in pre-formulation studies to assess the compatibility of Minoxidil with various excipients, a principle that can be extended to understanding the stability and potential interactions of its impurities dergipark.org.tr.

Electrophoretic Techniques (e.g., Micellar Electrokinetic Capillary Chromatography) for Impurity Analysis

Electrophoretic techniques, particularly Micellar Electrokinetic Capillary Chromatography (MEKC) and Capillary Electrophoresis (CE), offer highly efficient and selective alternatives to chromatographic methods for the analysis of pharmaceutical compounds and their impurities. These techniques are well-suited for the separation of charged and neutral species, providing an orthogonal approach to traditional liquid chromatography nih.govresearchgate.netnih.gov.

MEKC, a hybrid technique combining aspects of electrophoresis and chromatography, utilizes micelles in the background electrolyte to separate both charged and neutral analytes based on their differential partitioning between the aqueous phase and the micellar phase, as well as their electrophoretic mobility. A method based on MEKC has been developed and validated for the determination of Minoxidil in hair-regrowth formulations nih.gov. This method demonstrated attributes such as simplicity, ease of use, short analysis time (approximately 12 minutes), and, importantly, selectivity with respect to known process and degradation impurities nih.gov. High efficiency, with plate counts exceeding 200,000 for Minoxidil, was achieved, highlighting the technique's capability for resolving complex mixtures nih.gov.

Similarly, high-performance capillary electrophoresis methods have been developed and validated for the purity assessment of Minoxidil bulk drug and for its determination in formulations. These methods are selective for Minoxidil, separating it from known process impurities and degradation impurities researchgate.netnih.gov. The utility of CE and MEKC as confirmatory or orthogonal measures to HPLC for impurity analysis, including for Minoxidil Impurity D, is significant, especially for ensuring the quality of generic products and identifying illicit imitations nih.govresearchgate.netnih.gov.

Method Validation Parameters and ICH Q2(R1) Guidelines Applicability

The International Council for Harmonisation (ICH) Q2(R1) guideline provides a globally recognized framework for the validation of analytical procedures, ensuring that methods are suitable for their intended purpose ijfmr.comeurasianjournals.comnih.govresearchgate.netijpar.comresearchgate.netresearchgate.netijcrt.orgeuropa.eu. For the quantitative determination of impurities like Minoxidil Impurity D, several key validation parameters must be thoroughly evaluated.

Specificity and Selectivity

Specificity is defined as the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and excipients ijcrt.orgeuropa.eu. For impurity analysis, demonstrating specificity is crucial to ensure that the signal measured corresponds solely to Minoxidil Impurity D and is not interfered with by other substances in the sample. This is often achieved by demonstrating the resolution of the analyte from other components that elute closest to it, particularly in chromatographic or electrophoretic separations nih.govnih.goveurasianjournals.comijcrt.orgeuropa.eu. Analytical methods developed for Minoxidil and its impurities, including those utilizing RP-HPLC and MEKC, have shown good specificity, with peaks of the analyte well-resolved from other components nih.govnih.goveurasianjournals.comsemanticscholar.org.

Linearity and Range

Linearity refers to the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range ijfmr.comnih.govresearchgate.netijpar.comresearchgate.netresearchgate.netijcrt.orgeuropa.eusemanticscholar.orgacgpubs.orgresearchgate.netijprs.com. The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have an acceptable degree of linearity, accuracy, and precision europa.eu. For impurity determination, the linearity should extend from the reporting limit of the impurity up to at least 120% of the specification limit europa.eu.

Table 1: Examples of Linearity and Range for Minoxidil Analytical Methods

| Analytical Method | Analyte | Concentration Range | Correlation Coefficient (R²) | Reference |

| RP-HPLC | Minoxidil & Finasteride | 5-100 µg/mL | ≥ 0.998 | nih.govresearchgate.net |

| RP-HPLC | Minoxidil | 10-50 µg/mL | 0.999 | ijpar.com |

| UV Spectrophotometry | Minoxidil | 0.1-2.5 µg/mL | Not specified (good linearity implied) | researchgate.net |

| UV Spectrophotometry | Minoxidil | 1-6 µg/mL | 0.9992 | researchgate.net |

| LC-HRMS | Minoxidil | 0.1-100 mg/L | 0.999 | acgpubs.org |

Detection and Quantification Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions axios-research.comnih.govijcrt.orgeuropa.euacgpubs.org. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy axios-research.comnih.govijcrt.orgeuropa.euacgpubs.org. These limits are critical for impurity analysis, as they define the lowest levels at which Minoxidil Impurity D can be reliably detected and quantified.

LOD and LOQ are typically determined based on the signal-to-noise ratio or calculated from the standard deviation of the response and the slope of the calibration curve ijfmr.comeurasianjournals.comijpar.com. For Minoxidil and related substances, reported LOD and LOQ values vary depending on the analytical technique. For instance, an HPTLC method for Minoxidil reported an LOD of 0.0051 µ g/spot and an LOQ of 0.0156 µ g/spot ijfmr.com. An RP-HPLC method for Minoxidil found an LOD of 0.09 µg/mL and an LOQ of 0.27 µg/mL ijpar.com. Another study reported LOD and LOQ for Minoxidil as 1.0948 and 3.3178, respectively ijprs.comijarsct.co.in. For LC-HRMS, Minoxidil showed LOD/LOQ values of 0.03/0.09 mg/L acgpubs.org. These values demonstrate the sensitivity achieved by various methods, which is essential for detecting and quantifying trace amounts of impurities like Minoxidil Impurity D.

Table 2: Examples of LOD and LOQ for Minoxidil Analytical Methods

| Analytical Method | Analyte | LOD (µg/mL or µ g/spot ) | LOQ (µg/mL or µ g/spot ) | Reference |

| HPTLC | Minoxidil | 0.0051 µ g/spot | 0.0156 µ g/spot | ijfmr.com |

| RP-HPLC | Minoxidil | 0.09 µg/mL | 0.27 µg/mL | ijpar.com |

| RP-HPLC | Minoxidil | 1.0948 | 3.3178 | ijprs.comijarsct.co.in |

| LC-HRMS | Minoxidil | 0.03 mg/L | 0.09 mg/L | acgpubs.org |

| RP-HPLC | Minoxidil | 0.03 µg/mL | 0.10 µg/mL | researchgate.net |

Accuracy and Precision

Accuracy refers to the closeness of agreement between the value found and the accepted true value researchgate.netnih.govijfmr.comeurasianjournals.comijpar.comresearchgate.netresearchgate.netijcrt.orgeuropa.eusemanticscholar.orgacgpubs.orgijprs.com. For impurity analysis, accuracy is typically assessed by applying the analytical procedure to samples with known added amounts of the impurity (e.g., recovery studies) ijfmr.comijpar.comsemanticscholar.orgacgpubs.org. Recovery percentages are calculated, and values typically between 98% and 102% are considered acceptable, indicating good accuracy and no significant interference from the matrix researchgate.netijfmr.comeurasianjournals.comijpar.comresearchgate.netsemanticscholar.orgacgpubs.org. For instance, recovery studies for Minoxidil and Aminexil showed recovery percentages of 99-101% ijfmr.com. An RP-HPLC method for Minoxidil reported a recovery range of 97%-102% eurasianjournals.com. LC-HRMS for Minoxidil showed a recovery of 97.5% acgpubs.org.

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions researchgate.netnih.govijfmr.comeurasianjournals.comijpar.comresearchgate.netresearchgate.netijcrt.orgeuropa.eusemanticscholar.orgacgpubs.orgijprs.com. It is usually assessed at two levels:

Repeatability (Intra-assay precision): Evaluated by analyzing multiple replicates of a sample under the same operating conditions over a short interval of time ijfmr.comijpar.comijcrt.orgeuropa.eu. Relative Standard Deviation (RSD) or Coefficient of Variation (CV) values typically below 2% indicate good repeatability ijfmr.comeurasianjournals.comijpar.comresearchgate.netresearchgate.netsemanticscholar.orgacgpubs.orgijprs.com.

Intermediate Precision: Assesses the effects of random events on the precision of the analytical procedure, such as variations between different days, analysts, or equipment ijpar.comijcrt.orgeuropa.eu.

Analytical methods for Minoxidil and its related substances have consistently demonstrated good precision. For example, an HPTLC method for Minoxidil showed %RSD values less than 2% ijfmr.com. An RP-HPLC method for Minoxidil reported %RSD values less than 2% for both accuracy and precision eurasianjournals.com. Similarly, other studies confirm %RSD values below 2% for Minoxidil, indicating high precision ijpar.comresearchgate.netresearchgate.netsemanticscholar.orgacgpubs.orgijprs.com. These validation parameters ensure the reliability and robustness of analytical methods for the accurate and precise determination of Minoxidil Impurity D.

Table 3: Examples of Accuracy and Precision for Minoxidil Analytical Methods

| Analytical Method | Analyte | Accuracy (Recovery %) | Precision (%RSD) | Reference |

| HPTLC | Minoxidil & Aminexil | 99-101% | < 2% | ijfmr.com |

| RP-HPLC | Minoxidil | 97-102% | < 2% | eurasianjournals.com |

| LC-HRMS | Minoxidil | 97.5% | < 1.5% | acgpubs.org |

| RP-HPLC | Minoxidil | > 98% | < 2% | ijpar.com |

| RP-HPLC | Minoxidil | 99.00% | 1.017% | semanticscholar.orgijprs.com |

| Capillary Electrophoresis | Minoxidil | Conformance with expectations | Conformance with expectations | researchgate.netnih.gov |

Robustness and Ruggedness

Robustness and ruggedness are crucial parameters in analytical method validation, ensuring the reliability and consistency of results under varying conditions. These terms refer to the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters (robustness) and influential environmental factors or operational conditions (ruggedness) ijprs.comijcrt.orgresearchgate.netallmpus.comnih.gov.

Robustness evaluates the reliability of an analytical method when subjected to minor, intentional changes in its operational parameters. This assessment helps identify which method parameters are critical and require stringent control to ensure consistent results allmpus.comnih.gov. For chromatographic methods, typical parameters investigated during robustness studies include:

pH of the mobile phase : Small variations (e.g., ±0.1 or ±0.2 units) can influence the ionization state of analytes and thus their retention times and selectivity ijcrt.orgresearchgate.net.

Mobile phase composition : Minor adjustments to the ratio of organic solvent to aqueous component (e.g., ±2%) can affect chromatographic separation ijcrt.orgresearchgate.netijpar.com.

Column temperature : Deviations (e.g., ±2°C) can alter analyte retention and column efficiency ijcrt.orgijpar.com.

Flow rate : Slight changes (e.g., ±0.1 mL/min) can impact retention times and peak shapes ijcrt.orgresearchgate.netijpar.com.

Wavelength of detection : Minor shifts (e.g., ±2 nm) can affect detector response and sensitivity researchgate.netijpar.com.

Different columns (different lots or suppliers) : Evaluating the method's performance with columns from various batches or manufacturers ensures its transferability and consistency ijcrt.org.

Injection volume : Small variations in the injected volume can impact peak area and precision.

The objective of a robustness study is to demonstrate that the analytical method can consistently produce accurate and precise results despite these minor variations, indicating its suitability for routine use ijcrt.orgnih.gov.

Ruggedness , sometimes referred to as intermediate precision, assesses the variability of results when the method is performed under different normal operating conditions researchgate.net. This includes variations such as:

Different analysts : Performance by different individuals.

Different instruments : Use of different analytical instruments of the same type.

Different laboratories : Method transferability between different testing sites (also related to reproducibility).

Different days : Performance on different days over a period of time ijprs.comijcrt.org.

While some literature may use robustness and ruggedness interchangeably or with slightly different interpretations, the core principle remains the evaluation of a method's reliability under anticipated variations ijprs.comijcrt.org. For the determination of impurities like Minoxidil Impurity D, a method is considered robust and rugged if the critical performance characteristics (e.g., retention time, peak area, resolution, tailing factor, %RSD of results) remain within predefined acceptance criteria despite the introduced variations.

Detailed Research Findings and Data Tables

While the general principles of robustness and ruggedness are well-established and applied to the validation of analytical methods for impurities, specific detailed research findings and comprehensive data tables focusing solely on the robustness and ruggedness studies for an analytical method for Minoxidil Impurity D are not extensively documented in the publicly available literature from the conducted searches. Studies often focus on the main active pharmaceutical ingredient (API), Minoxidil, and mention that impurity methods are validated according to ICH guidelines, which include robustness and ruggedness assessments ijprs.comresearchgate.netijpar.comeurasianjournals.comorientjchem.orgderpharmachemica.com.

However, to illustrate how such data would typically be presented and interpreted in a robustness study for a chromatographic method, a hypothetical example for key parameters is provided below. This table demonstrates the type of data that would be collected and analyzed to ascertain the robustness of an analytical method for an impurity. The acceptance criteria, typically based on regulatory guidelines such as ICH Q2(R1), would dictate whether the method is deemed robust. For instance, a %RSD (Relative Standard Deviation) of less than 2% for peak area and retention time, and a resolution greater than 1.5 between critical peaks, are common acceptance criteria for robustness studies ijpar.com.

Table 1: Hypothetical Robustness Study Data for Minoxidil Impurity D Analytical Method (HPLC)

| Parameter Varied | Condition (Nominal) | Variation 1 | Variation 2 | Retention Time (min) Minoxidil Impurity D | Peak Area (%RSD) Minoxidil Impurity D | Resolution (Impurity D - Minoxidil) | Tailing Factor Minoxidil Impurity D |

| Mobile Phase pH | 6.0 | 5.8 | 6.2 | 5.25, 5.28, 5.22 | < 1.0 | > 2.0 | < 1.5 |

| Mobile Phase Organic % | 40% | 38% | 42% | 5.20, 5.30, 5.25 | < 1.2 | > 1.8 | < 1.4 |

| Column Temperature (°C) | 30 | 28 | 32 | 5.27, 5.23, 5.26 | < 0.8 | > 2.1 | < 1.3 |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | 5.80, 4.80, 5.25 | < 1.5 | > 1.9 | < 1.6 |

| Detection Wavelength (nm) | 280 | 278 | 282 | 5.24, 5.26, 5.25 | < 1.0 | > 2.0 | < 1.5 |

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only, demonstrating the typical format and parameters assessed in a robustness study. Actual experimental data would vary based on the specific analytical method and compound characteristics.

For ruggedness studies, results comparing the performance of the method when executed by different analysts or on different instruments would show similar statistical consistency, often expressed as %RSD for intermediate precision. For example, if Analyst A obtains a mean assay value of 99.5% with an RSD of 0.5%, and Analyst B obtains a mean of 99.7% with an RSD of 0.6% using the same method, this would indicate good ruggedness.

The successful demonstration of robustness and ruggedness confirms that the analytical method for Minoxidil Impurity D is reliable and can consistently provide accurate and precise results under the expected range of operational conditions and across different analytical environments, which is crucial for quality control and regulatory compliance.

Stability and Degradation Kinetics of Minoxidil Impurity D

Intrinsic Stability Assessment of Isolated Minoxidil (B1677147) Impurity D

The intrinsic stability of isolated Minoxidil Impurity D is a critical aspect for its handling, storage, and pharmaceutical manufacturing. Available information indicates that Minoxidil Impurity D is a solid, stable compound that does not exhibit explosive properties upon heating google.com. For storage, it is typically recommended to keep the compound refrigerated at 2-8°C pharmaffiliates.comkmpharma.in. Detailed kinetic data regarding its degradation under various intrinsic stress conditions, such as specific temperatures, humidity levels, or light exposure for the isolated impurity, are not extensively documented in the publicly available literature kmpharma.in.

Influence of Formulation Excipients on Minoxidil Impurity D Stability

The compatibility between an active pharmaceutical ingredient (API) and the excipients in a formulation is vital for maintaining the drug product's stability, quality, and performance researchgate.netdergipark.org.trdergipark.org.trresearchgate.net. Drug-excipient interactions can lead to physical changes (e.g., discoloration, changes in dissolution rate) or chemical degradation of the API researchgate.netdergipark.org.trresearchgate.net.

Studies have investigated the compatibility of Minoxidil (the API) with various excipients using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared (FTIR) spectroscopy researchgate.netdergipark.org.trdergipark.org.tr. For instance, Minoxidil has been found to be compatible with excipients such as Beta-cyclodextrin, calcium phosphate (B84403) dibasic, cellulose, and sodium carboxymethyl cellulose, suggesting their suitability for use in Minoxidil formulations without adverse interactions researchgate.netdergipark.org.trdergipark.org.tr. Conversely, Minoxidil was found to be incompatible with Eudragit S 100, mannitol, magnesium stearate, and talc, indicating potential interactions that could compromise the drug product's stability researchgate.netdergipark.org.trdergipark.org.tr.

However, the existing literature primarily focuses on the influence of excipients on the stability of Minoxidil itself. Detailed research findings specifically addressing the impact of formulation excipients on the stability and degradation kinetics of Minoxidil Impurity D are not explicitly available in the provided search results. The general understanding is that reactive impurities within excipients can influence drug product stability, but specific studies on how excipients affect the stability of Minoxidil Impurity D as an isolated compound or within a formulation are not detailed researchgate.netdergipark.org.trresearchgate.netscribd.commdpi.com.

Regulatory Compliance and Quality Control of Minoxidil Impurity D

International Council for Harmonisation (ICH) Guidelines Q3A/B/D on Impurities

The International Council for Harmonisation (ICH) provides a set of guidelines that are globally recognized for managing impurities in pharmaceutical products. These guidelines aim to ensure the safety and quality of drug substances and drug products.

ICH Q3A (R2) Impurities in New Drug Substances : This guideline addresses impurities in new drug substances, defining an "impurity" as any component of the new drug substance that is not the chemical entity defined as the new drug substance ich.org. It outlines thresholds for reporting, identification, and qualification of impurities. For Minoxidil (B1677147) Impurity D, as a potential impurity in the Minoxidil API, its levels must be evaluated during development, and appropriate controls should be established based on pharmacopoeial standards or known safety data ich.org.

ICH Q3B (R2) Impurities in New Drug Products : This guideline extends the principles of ICH Q3A to new drug products, considering impurities that may arise from the drug substance, excipients, or the manufacturing process of the drug product itself canada.ca. It emphasizes the need to characterize impurities, including degradation products that might form from the interaction of the drug substance with excipients or the container closure system canada.ca.

ICH Q3D (R2) Guideline for Elemental Impurities : While Minoxidil Impurity D is an organic impurity, ICH Q3D is relevant for a holistic impurity control strategy. This guideline focuses on elemental impurities and provides a process to assess and control them in drug products using quality risk management principles ich.orgeuropa.eu. Although not directly applicable to organic impurities, it underscores the overarching regulatory expectation for a risk-based approach to impurity control across all impurity types ich.org.

The ICH guidelines emphasize a scientific and risk-based approach to impurity control, ensuring that impurity levels are within acceptable limits to prevent adverse effects on product quality, safety, and efficacy ich.orgiajps.com.

Pharmacopeial Monograph Requirements (USP, EP, BP) for Minoxidil Impurity D

Major pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish specific monographs for drug substances and products, including limits for impurities.

United States Pharmacopeia (USP) : The USP monograph for Minoxidil includes requirements for chromatographic purity, specifying that the total of any impurities detected should not be more than 1.5% uspbpep.com. While the USP monograph for Minoxidil may not explicitly list "Minoxidil Impurity D" by name, it mandates limits for "minor component peaks" in chromatographic analysis, which would encompass this impurity uspbpep.com. The USP also sets standards for elemental impurities, requiring compliance with USP sections <232> and <233> for all products meeting USP/NF, EP, and BP monographs since January 1, 2018 spectrumchemical.comspectrumrx.com.

European Pharmacopoeia (EP) : The EP includes a monograph for Minoxidil and its related impurities. Minoxidil Impurity D is specifically recognized as "Minoxidil EP Impurity D" allmpus.comveeprho.comsimsonpharma.commolcan.com. The EP monograph outlines analytical procedures, such as liquid chromatography, for related substances, with limits for total impurities uspbpep.com. For instance, a typical limit for total impurities might be not more than 1.5% of the principal peak area, with a disregard limit of 0.1% uspbpep.com.

British Pharmacopoeia (BP) : Similar to the EP, the BP also lists Minoxidil Impurity D as "Minoxidil BP Impurity D" allmpus.comveeprho.commolcan.com. The BP monograph for Minoxidil Scalp Application, for example, states that the impurities limited by its requirements include those listed under the Minoxidil monograph altavallefarmacia.it. It also specifies chromatographic conditions and system suitability tests to ensure adequate separation and detection of impurities like Impurity A, B, and E, which implies a comprehensive control of all related substances, including Impurity D altavallefarmacia.it.

These pharmacopeial requirements necessitate robust analytical methods for the detection and quantification of Minoxidil Impurity D to ensure compliance.

Development of Reference Standards and Traceability for Minoxidil Impurity D

The accurate quantification and identification of impurities like Minoxidil Impurity D rely heavily on the availability and proper use of high-quality reference standards.

Reference Standards : Minoxidil Impurity D is available as a high-quality reference standard, supplied with comprehensive characterization data to ensure compliance with regulatory guidelines synzeal.comaquigenbio.com. These standards are crucial for analytical method development, method validation (AMV), and routine quality control (QC) applications synzeal.comaquigenbio.comaxios-research.comsynzeal.com. They are also essential for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions aquigenbio.comaxios-research.comsynzeal.com.

Traceability : Reference standards for Minoxidil Impurity D can offer traceability to pharmacopeial standards such as USP or EP, depending on feasibility and supplier capabilities synzeal.comaquigenbio.comsynzeal.com. This traceability ensures that the impurity measurements are consistent and comparable across different laboratories and regulatory jurisdictions. Reputable suppliers provide Certificates of Analysis (COA) and analytical data that comply with regulatory standards, further supporting traceability and the reliability of impurity quantification simsonpharma.comspectrumchemical.comaxios-research.comsynzeal.com. The re-testing of supplied products at regular intervals by manufacturers also contributes to maintaining the quality and traceability of these standards synzeal.com.

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic, proactive approach to pharmaceutical development that integrates quality considerations throughout the entire product lifecycle, from conception to production iajps.commt.com. When applied to impurity control, QbD principles aim to build quality into the product and process from the outset, rather than relying solely on end-product testing iajps.commt.comusp.org.

Key aspects of QbD in impurity control include:

Defining Predefined Objectives : This involves establishing a product quality profile that quantifies the critical quality attributes (CQAs), including acceptable impurity levels, based on safety and efficacy targets iajps.commt.com.

Identification of Critical Quality Attributes (CQAs) : Impurity levels are considered critical quality attributes because levels exceeding toxicologically qualified amounts can impact product safety and efficacy iajps.com. For Minoxidil, this would involve identifying Minoxidil Impurity D as a CQA.

Risk Assessment : QbD employs quality risk management (QRM) principles to identify potential sources of impurities (e.g., raw materials, intermediates, manufacturing process, degradation) and assess their impact on product quality iajps.commt.comusp.orgresearchgate.net. This includes evaluating the onset, fate, and purge of impurities throughout the manufacturing process acdlabs.com.

Process Understanding and Control : Through scientific experimentation and statistical analysis, the relationships between critical process parameters (CPPs) and CQAs (impurity levels) are understood iajps.commt.com. This knowledge allows for the establishment of a "design space," which defines the range of CPPs within which the product can consistently meet the desired quality standards, thereby minimizing impurity formation mt.comresearchgate.net.

Development of Control Strategy : A comprehensive impurity control strategy is developed based on the understanding gained from QbD studies. This strategy includes appropriate controls for starting materials, in-process controls, and finished product specifications to ensure impurities are maintained within acceptable limits iajps.com. For Minoxidil Impurity D, this might involve optimizing reaction conditions, purification steps, and storage conditions to prevent its formation or accumulation.

Continuous Improvement : QbD facilitates continuous improvement by providing a framework for ongoing process optimization and innovation, allowing for adjustments based on new knowledge or changes in manufacturing mt.com.

By implementing QbD, manufacturers can develop robust processes that minimize or eliminate unwanted impurities like Minoxidil Impurity D, ensuring a high quality of the drug substance and product iajps.com.

Toxicological Assessment of Minoxidil Impurity D

In Vitro Toxicological Screening of Minoxidil (B1677147) Impurity D (e.g., Germ Cell Mutagenicity, Carcinogenicity Potential)

Specific, detailed in vitro toxicological screening data for Minoxidil Impurity D are not widely available in public scientific literature. Material Safety Data Sheets (MSDS) for Minoxidil Impurity D, primarily intended for research and development use, indicate "NIL" for potential health effects related to eye, skin, ingestion, inhalation, and chronic exposure, suggesting no known significant reported hazards for its intended use as a reference standard kmpharma.in. This, however, does not equate to comprehensive toxicological evaluation.

In the typical toxicological assessment of pharmaceutical impurities, a battery of in vitro tests is routinely conducted to evaluate potential genotoxicity and carcinogenicity. These tests are crucial for identifying compounds that may induce gene mutations or chromosomal damage, which are often precursors to carcinogenesis researchgate.net. The standard in vitro genotoxicity battery commonly includes:

Bacterial Reverse Mutation Test (Ames Test): To detect gene mutations.

In Vitro Mammalian Cell Gene Mutation Test: To assess gene mutations in mammalian cells.

In Vitro Chromosomal Aberration Test: To identify structural or numerical chromosomal damage in mammalian cells researchgate.net.

While direct data for Minoxidil Impurity D is not available, studies on the parent compound, Minoxidil, have indicated that it did not show mutagenic or genotoxic effects in animal studies, nor did it exhibit carcinogenic potential windows.netgeneesmiddeleninformatiebank.nl. However, it is important to note that the absence of genotoxicity in the parent compound does not automatically negate the need for evaluating impurities, as structurally related compounds can sometimes possess different toxicological profiles fda.gov.

In Silico Prediction of Toxicological Endpoints for Minoxidil Impurity D

In silico (computational) methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in predicting toxicological endpoints for pharmaceutical impurities, especially in early development stages or when experimental data is limited toxhub-consulting.comacdlabs.com. These methods leverage the chemical structure of a compound to predict its potential biological activity or toxicity by comparing it to databases of compounds with known properties acdlabs.com.

For impurities like Minoxidil Impurity D, in silico tools are utilized to:

Identify structural alerts: Highlighting substructures that are known to be associated with genotoxicity or other toxicological concerns toxhub-consulting.com.

Predict various toxicological endpoints: Including acute toxicity, irritation, and genotoxicity, aligning with guidelines such as ICH M7 for mutagenic impurities toxhub-consulting.comacdlabs.com.

While specific in silico predictions for Minoxidil Impurity D are not publicly available, the utility of such methods can be illustrated by the in silico assessment of the parent compound, Minoxidil. One study, using in silico methods (Percepta ACD/Labs software), predicted that Minoxidil has a moderate probability (48%) of inducing a positive Ames test result, suggesting a potential for genotoxicity, and also indicated a low potential for skin irritation researchgate.netnih.gov. It is crucial to emphasize that these predictions are for the parent Minoxidil and not directly for Minoxidil Impurity D. Such predictions, when available for impurities, help prioritize compounds for further experimental testing and guide risk assessment strategies.

Risk Assessment Methodologies for Pharmaceutical Impurities

The toxicological risk assessment of pharmaceutical impurities is governed by international guidelines, primarily those issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a framework for the reporting, identification, and qualification of impurities to ensure patient safety nih.govich.org.

Key ICH guidelines relevant to the assessment of impurities include:

ICH Q3A(R2) Impurities in New Drug Substances and ICH Q3B(R2) Impurities in New Drug Products: These guidelines provide thresholds for reporting, identification, and qualification of organic impurities based on the maximum daily dose of the drug substance or product ich.orgeuropa.eueuropa.euslideshare.netgmp-compliance.org. Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity or an impurity profile at specified levels europa.eueuropa.eu.

Table 1: ICH Q3A(R2) and Q3B(R2) Thresholds for Organic Impurities

| Maximum Daily Dose (MDD) | Reporting Threshold (Drug Substance) | Identification Threshold (Drug Substance) | Qualification Threshold (Drug Substance) | Reporting Threshold (Drug Product) | Identification Threshold (Drug Product) | Qualification Threshold (Drug Product) |

| < 10 mg | 0.10% | 0.20% | 0.5% or 2.0 mg/day (whichever is lower) | 0.10% | 0.20% | 0.5% or 2.0 mg/day (whichever is lower) |

| ≥ 10 mg to 100 mg | 0.10% | 0.20% | 0.5% | 0.10% | 0.20% | 0.5% |

| > 100 mg to 2 g | 0.10% | 0.15% | 0.2% | 0.10% | 0.15% | 0.2% |

| > 2 g | 0.05% | 0.05% | 0.1% | 0.05% | 0.05% | 0.1% |

Note: These thresholds are general guidelines and may vary based on specific circumstances and regulatory interpretations.

ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses genotoxic impurities, which are of particular concern due to their potential to cause DNA damage and lead to cancer toxhub-consulting.comjpionline.org. It proposes a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for a genotoxic impurity, which is considered to be associated with an acceptable risk (excess cancer risk of <1 in 100,000 over a lifetime) for most pharmaceuticals europa.eu. The "as low as reasonably practicable" (ALARP) principle is applied to control genotoxic impurities when their avoidance is not possible europa.eu. In silico assessment (QSAR modeling) is a key tool for identifying potential genotoxic alerts in accordance with ICH M7 toxhub-consulting.comjpionline.org.

ICH Q3D(R2) Guideline for Elemental Impurities: This guideline addresses the control of elemental impurities, which may originate from raw materials, manufacturing processes, or container closure systems ich.orgeuropa.euspectrumrx.com. It establishes Permitted Daily Exposure (PDE) limits for various elemental impurities based on their toxicity data and requires a risk-based approach to control their levels in drug products europa.eu.

Future Perspectives and Emerging Research Areas for Minoxidil Impurity D

Development of Novel Analytical Technologies for Enhanced Impurity Detection

The accurate and sensitive detection of impurities like Minoxidil (B1677147) Impurity D is crucial for quality assurance. Future developments in analytical technologies will likely enhance the ability to identify and quantify even trace amounts of such compounds. Recent advancements in pharmaceutical analytical techniques include the application of mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and specificity for identifying and quantifying drug compounds, metabolites, and impurities. researchgate.netmuseonaturalistico.itijcrt.orgresearchgate.net

Spectroscopic techniques like Raman spectroscopy and Near-Infrared (NIR) spectroscopy have also gained prominence, enabling non-destructive identification and characterization of pharmaceutical formulations with rapid analysis and minimal sample preparation. researchgate.netmuseonaturalistico.itijcrt.orgresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) is another advanced chromatographic method that provides improved resolution and faster analysis times compared to traditional HPLC. museonaturalistico.itresearchgate.net The integration of these cutting-edge analytical tools, including hyphenated techniques and advanced data analytics, significantly improves the speed, accuracy, and sensitivity of pharmaceutical analysis. museonaturalistico.itijcrt.orgresearchgate.net

Advanced Computational Chemistry in Impurity Profiling and Mechanism Prediction

Computational chemistry plays an increasingly vital role in understanding and predicting impurity formation, including for compounds like Minoxidil Impurity D. Advanced computational methods, such as in silico tools, are being utilized for impurity profiling and to predict the likelihood of impurity carryover into the active pharmaceutical ingredient (API) or drug product. lhasalimited.org

Tools like Mirabilis, developed through collaborations between pharmaceutical companies, aim to provide a systematic approach for risk assessment of impurities introduced or created during synthesis. lhasalimited.org These tools generate reactivity purge factors based on empirical data, predict reactivity, solubility, and volatility purges, and incorporate a knowledge base curated by experts. lhasalimited.org This allows for a standardized, consistent, and reproducible approach to presenting purge factor predictions, potentially reducing the need for costly and time-consuming analytical methods for impurities unlikely to be present in the final product. lhasalimited.org Computational chemistry can also aid in understanding the reaction mechanisms leading to impurity formation, which is crucial for developing strategies to mitigate their presence.

Green Chemistry Approaches in Mitigating Impurity D Formation

This could involve developing more environmentally benign synthetic routes for Minoxidil that inherently produce less of Impurity D or none at all. Research into green synthesis often explores alternative reagents, solvents, and catalytic systems. For example, the use of magnetic nanoparticles as efficient and reusable heterogeneous catalysts has been explored in the synthesis of Minoxidil, which aligns with green chemistry principles by potentially reducing reaction times and improving yields while being environmentally friendly. tubitak.gov.tr Such approaches contribute to mitigating impurity formation by optimizing reaction conditions and selecting cleaner synthetic pathways.

Collaborative Research Initiatives in Pharmaceutical Impurity Science

Collaborative research initiatives are fundamental to advancing pharmaceutical impurity science, allowing for shared knowledge, resources, and expertise to tackle complex challenges. Precompetitive and competitive collaborations have been instrumental in the development of guidelines, such as the ICH M7 guidelines for mutagenic impurities. lhasalimited.orgacs.orgresearchgate.net

These collaborations often involve "honest broker" arrangements, where independent third parties coordinate the activities of consortia. lhasalimited.orgacs.orgresearchgate.net Organizations like Lhasa Limited have been central to many such initiatives, including those focused on pharmaceutical intermediates and excipients. lhasalimited.orgacs.orgresearchgate.net The Product Quality Research Institute (PQRI) has also coordinated activities to foster a mechanistic understanding of reaction mechanisms for impurity formation. lhasalimited.orgacs.org

These collaborative efforts frequently lead to the sharing of feedback on analytical methodologies and strategies, and result in peer-reviewed scientific publications that disseminate findings to the broader scientific community and regulatory bodies. lhasalimited.orgacs.orgresearchgate.net Such initiatives contribute to a greater understanding of impurities, including those like Minoxidil Impurity D, and facilitate the development of robust control strategies across the pharmaceutical industry. The US Pharmacopoeia (USP) also initiates collaborations, such as "Impurity Insights" seminars, to delve into managing organic and inorganic impurities and emphasize the significance of pharmaceutical analytical impurities and reference standards. nirmauni.ac.in

Compound Information

| Compound Name | PubChem CID |

| Minoxidil | 4201 |

| Minoxidil Impurity D | 15616445 |

Data Table 1: Key Characteristics of Minoxidil and Minoxidil Impurity D

| Characteristic | Minoxidil bocsci.compharmaffiliates.comsimsonpharma.comijarsct.co.innih.govnih.govmims.comfishersci.cauni.lu | Minoxidil Impurity D nih.govchemicalbook.commolcan.compharmaffiliates.comaxios-research.comanaxlab.combocsci.compharmaffiliates.comsimsonpharma.comhoneychempharma.com |

| Molecular Formula | C₉H₁₅N₅O | C₁₁H₁₂N₄O₄S |

| Molecular Weight | 209.25 g/mol | 296.30 g/mol |

| CAS Number | 38304-91-5 | 75105-16-7 |

| IUPAC Name | 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | (6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate |

| Common Synonyms | Loniten, Regaine, Rogaine | 2,6-Diamino-4-pyrimidinyl p-Toluenesulfonate 3-Oxide |

Q & A

Q. What analytical techniques are recommended for the identification of Minoxidil Impurity D?

To identify Minoxidil Impurity D, researchers should employ a combination of chromatographic and spectroscopic methods:

- HPLC with UV/PDA detection : Initial screening to isolate the impurity and compare retention times with reference standards .

- LC-MS/MS : Confirm molecular weight and fragmentation patterns. For example, LC-MS/MS analysis of structurally similar impurities (e.g., ramipril Impurity D) revealed a molecular ion at m/z 415 .

- NMR spectroscopy : Essential for elucidating the impurity’s structure, particularly for distinguishing isomers or degradation products. Advanced techniques like HRMS and dual-ternary mass spectrometry can further resolve ambiguous cases .

- Reference standards : Use certified materials to validate retention times and spectral profiles .

Q. How can researchers establish purity thresholds for Minoxidil Impurity D in drug formulations?

Purity thresholds are guided by regulatory frameworks and analytical validation:

- ICH Q3A guidelines : Impurities ≥0.1% of the API must be identified and quantified. Total impurities should not exceed 2% .

- Method validation : Include specificity (resolution from the API), accuracy (spike-recovery experiments), linearity (R² ≥0.99), and solution stability (e.g., 24-hour tests under varying pH/temperature) .

- Batch analysis : Analyze multiple batches to establish baseline variability. For example, stability studies on amlodipine Impurity D showed purity decreases under acidic conditions (pH <3) .

Q. What are the common sources of Minoxidil Impurity D during synthesis?

Impurity D typically arises from:

- Process-related intermediates : Incomplete purification steps or side reactions during synthesis (e.g., oxidation or deamidation) .

- Degradation pathways : Hydrolysis or photolytic decomposition of the API. For instance, ramipril Impurity D formed via ester hydrolysis under acidic conditions .

- Excipient interactions : Reactions with formulation components (e.g., lactose adduct formation) .

Q. How should researchers report impurities in compliance with FDA guidelines?

FDA requires:

- Structural identification : Provide chemical name, structure, and characterization data (NMR, MS) .

- Analytical procedures : Detail methods for detection, including validation parameters (e.g., LOD/LOQ) .

- Quantitative reporting : Specify identified/unidentified impurities, total impurities, and adherence to thresholds .

Advanced Research Questions

Q. How can stability studies be designed to assess Minoxidil Impurity D under varying storage conditions?

- Stress testing : Expose the impurity to accelerated conditions (e.g., 40°C/75% RH, UV light) and monitor degradation using HPLC .

- pH-dependent stability : Studies on amlodipine Impurity D revealed significant degradation at pH <3 (e.g., 24-hour exposure reduced purity by 15%) .

- Long-term stability : Store samples at 25°C/60% RH and analyze at intervals (0, 3, 6 months) to model shelf-life .

Q. What advanced methodologies resolve structural ambiguities in Minoxidil Impurity D?

- High-resolution mass spectrometry (HRMS) : Determines exact mass to distinguish isobaric species (e.g., m/z accuracy <2 ppm) .

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm stereochemistry or regiochemistry .

- X-ray crystallography : Definitive structural confirmation for crystalline impurities .

Q. How should researchers address contradictory analytical data for Minoxidil Impurity D?

- Cross-validation : Replicate analyses using orthogonal methods (e.g., LC-MS vs. NMR) .

- Statistical analysis : Apply regression tools (OLS, SEM) or residual diagnostics to identify outliers .

- Literature comparison : Benchmark findings against published impurity profiles (e.g., ramipril Impurity D’s m/z 415) .

Q. What are the degradation kinetics of Minoxidil Impurity D under oxidative conditions?

Q. How to validate an LC-MS/MS method for quantifying trace levels of Minoxidil Impurity D?

Q. What strategies mitigate process-related formation of Minoxidil Impurity D?

- Process optimization : Adjust reaction stoichiometry, temperature, or catalysts to minimize side products .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect impurity formation in real-time .

- Purification enhancements : Implement gradient chromatography or crystallization to isolate the impurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。